N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide
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Overview
Description
This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules . The presence of the hydrazinylidenemethyl group further adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2,4-dimethyl-5-(trifluoromethyl)benzoyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazinylidenemethyl group can form reactive intermediates that interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide: Shares the trifluoromethyl group and has similar reactivity.
3,5-bis(trifluoromethyl)benzamide: Contains two trifluoromethyl groups, enhancing its stability and biological activity
Uniqueness
N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide is unique due to the combination of the trifluoromethyl and hydrazinylidenemethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3O |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H12F3N3O/c1-6-3-7(2)9(11(12,13)14)4-8(6)10(18)16-5-17-15/h3-5H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
NVICHJBRTJCUFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C(=O)N/C=N/N)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC=NN)C(F)(F)F)C |
Origin of Product |
United States |
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